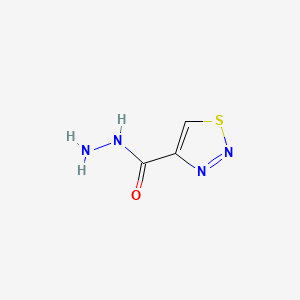![molecular formula C13H11NO4S B1265567 2-[(苯磺酰基)氨基]苯甲酸 CAS No. 34837-67-7](/img/structure/B1265567.png)
2-[(苯磺酰基)氨基]苯甲酸
描述
Synthesis Analysis
The synthesis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the condensation reaction of benzenesulphonohydrazide and 2-carboxybenzaldehyde yields a Schiff base, which upon reaction with dysprosium(III) acetate tetrahydrate, gives a cyclized product, indicating the compound's role in complex synthesis pathways (Asegbeloyin et al., 2019). Another study reports the synthesis of 2-(phenylsulfonyl)amino pyridine, achieved through the sulfonylation of 2-aminopyridine, showcasing the compound's applicability in creating new molecules with potential antimicrobial properties (Ijeomah & Tseeka, 2021).
Molecular Structure Analysis
Molecular structure analysis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives reveals intricate details about their formation and stability. For example, crystal structure analysis of certain derivatives shows that molecules are linked by intermolecular hydrogen bonds, involving carboxylic oxygens, nitrogen atoms, and sulfonyl oxygens, indicating a complex network of non-covalent interactions stabilizing the crystal structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
2-[(Phenylsulfonyl)amino]benzoic acid derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, electrochemical synthesis methods have been developed for the regioselective synthesis of derivatives, showcasing the compound's utility in precise chemical modifications (Sharafi-kolkeshvandi et al., 2016). Additionally, the compound has been involved in Michael addition reactions, highlighting its potential in asymmetric synthesis of complex molecules (Nagaoka et al., 2020).
Physical Properties Analysis
The physical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their crystalline structure, are crucial for understanding their stability and reactivity. The crystal structure analysis shows how the molecular arrangement and non-covalent interactions contribute to the stability of these compounds, which is essential for their potential applications in various fields (Asegbeloyin et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their reactivity in synthesis reactions and potential antibacterial activity, underline the compound's significance in chemical research and potential pharmaceutical applications. The compound's involvement in the synthesis of molecules with antimicrobial properties further highlights its utility in developing new chemical entities (Ijeomah & Tseeka, 2021).
科学研究应用
1. Antimicrobial Activity
- Summary of Application: A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro .
- Results: The synthesized compounds were found to be bacteriostatic and fungistatic in action. QSAR studies indicated that multi-target models were effective in describing the antimicrobial activity and demonstrated the effect of structural parameters viz. LUMO, 3 χ v and W on antimicrobial activity of 2-amino benzoic acid derivatives .
2. Synthesis of Benzoxazoles
- Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
3. Benzylic Oxidations and Reductions
- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is used in various chemical reactions, including oxidations and reductions .
- Methods of Application: Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results: The oxidation and reduction reactions at the benzylic position can be used to synthesize a variety of chemical compounds .
4. Reactions at the Benzylic Position
- Summary of Application: The benzylic position in organic compounds is highly reactive, allowing for a variety of chemical reactions . These include free radical bromination, nucleophilic substitution, and oxidation .
- Methods of Application: These reactions typically involve the use of specific reagents under controlled conditions . For example, free radical bromination can be achieved using N-bromosuccinimide .
- Results: These reactions can be used to synthesize a variety of chemical compounds, including those with potential applications in pharmaceuticals and other industries .
5. Substituent Effects on Acidity
- Summary of Application: The acidity of a substituted benzoic acid can be influenced by the nature of the substituent . An electron-donating (activating) group such as methoxy decreases acidity by destabilizing the carboxylate anion, and an electron-withdrawing (deactivating) group such as nitro increases acidity by stabilizing the carboxylate anion .
- Methods of Application: The acidity of a substituted benzoic acid can be measured and compared to the acidity of the corresponding benzoic acid .
- Results: The correlation between the two effects is useful for predicting reactivity .
6. Free Radical Bromination
- Summary of Application: Free radical bromination of alkyl benzenes is a common reaction that occurs at the benzylic position .
- Methods of Application: This reaction typically involves the use of N-bromosuccinimide .
- Results: The reaction results in the bromination of the benzylic position, which can be used for further chemical transformations .
属性
IUPAC Name |
2-(benzenesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHUXDVSURYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188388 | |
| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)amino]benzoic acid | |
CAS RN |
34837-67-7 | |
| Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzenesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



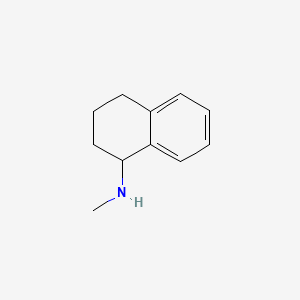
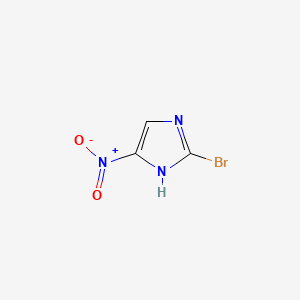
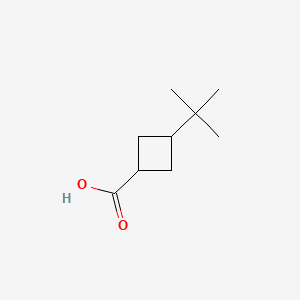
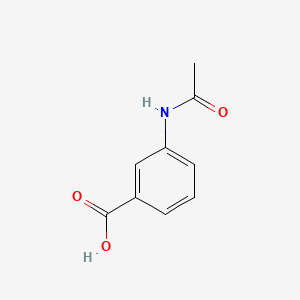

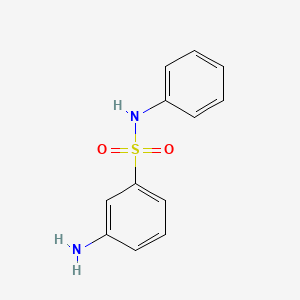



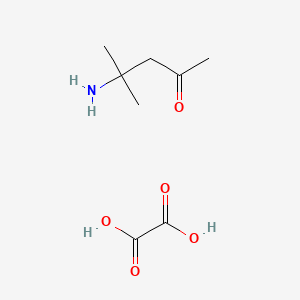
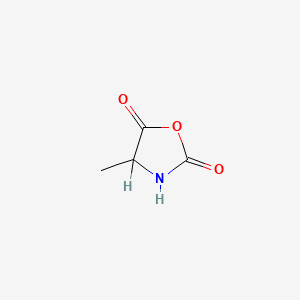
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)
